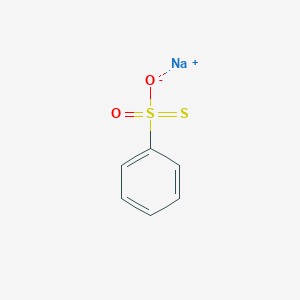
Benzenethionosulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethionosulfonic acid sodium salt, also known as sodium benzenesulfonothioate, is a chemical compound with the molecular formula C₆H₅NaO₂S₂ and a molecular weight of 196.22 g/mol . It appears as a white crystalline solid with a melting point of 275°C (dec.) and is soluble in water . This compound is primarily used as an intermediate in the synthesis of various pesticides and other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenethionosulfonic acid sodium salt, can be synthesized through the reaction of benzenesulfonyl chloride with sodium sulfide . The process involves the following steps:
- Dissolve sodium sulfide in water and add toluene.
- Gradually add benzenesulfonyl chloride to the mixture at 30-40°C over 2 hours.
- Maintain the temperature at 50-55°C for 2 hours, then at 70°C for 1 hour.
- Concentrate the mixture under reduced pressure to obtain a mixture of benzenesulfonothioic acid, sodium salt, and sodium chloride .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Sodium hydrosulfide can also be used as an alternative to sodium sulfide .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenethionosulfonic acid sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Benzenesulfonic acid.
Reduction: Benzenethiol.
Substitution: Various substituted benzenesulfonothioates.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
- Synthesis of Thiol Compounds
- Dye Manufacturing
- Electroplating and Metal Treatment
- Biochemical Studies
- Environmental Applications
Case Studies
- Thiol Synthesis
- Dye Stability Enhancement
- Electroplating Efficiency
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Synthesis | Thiol compounds synthesis | Essential for organic reactions |
| Textile Industry | Dye intermediate | Enhances color stability |
| Electroplating | Auxiliary agent | Improves coating quality |
| Biochemical Research | Reagent for assays | Supports various experimental setups |
| Environmental Remediation | Biodegradability studies | Potential for eco-friendly applications |
Wirkmechanismus
The mechanism of action of benzenesulfonothioic acid, sodium salt, involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is attributed to the presence of the sulfonothioic group, which can donate electron density to electrophilic sites .
Vergleich Mit ähnlichen Verbindungen
Sodium benzenesulfonate: Similar in structure but lacks the thio group.
Sodium benzenesulfonic acid: Similar in structure but lacks the thio group.
Sodium thiobenzosulfonate: Similar in structure with a different arrangement of functional groups.
Uniqueness: Benzenethionosulfonic acid sodium salt, is unique due to the presence of both sulfonic and thio groups, which confer distinct chemical reactivity and properties. This dual functionality makes it a versatile intermediate in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
1887-29-2 |
|---|---|
Molekularformel |
C6H6NaO2S2 |
Molekulargewicht |
197.2 g/mol |
IUPAC-Name |
sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI-Schlüssel |
MRIMYZGCZDCZAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=S)O.[Na] |
Key on ui other cas no. |
1887-29-2 |
Synonyme |
enzenethiosulfonate benzenethiosulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















